REACTION_CXSMILES
|
[C:1]([NH:5][NH:6][C:7]1([C:13]#[N:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.ClCl>O>[C:1]([N:5]=[N:6][C:7]1([C:13]#[N:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
1-tert.-butylhydrazo-1-cyanocyclohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NNC1(CCCCC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred an additional 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a rapidly stirred mixture of 39.0 g
|
Type
|
CUSTOM
|
Details
|
did not exceed 5 ° C
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer was separated
|
Type
|
WASH
|
Details
|
washed twice with 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of saturated NaHCO3 solution, dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the methylene chloride evaporated on a rotating evaporator
|
Type
|
CUSTOM
|
Details
|
to obtain 35.0 g
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N=NC1(CCCCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |